molecular formula C3H7BrN6 B1598453 1,3,5-Triazine-2,4,6-triamine, hydrobromide CAS No. 29305-12-2

1,3,5-Triazine-2,4,6-triamine, hydrobromide

Cat. No.: B1598453
CAS No.: 29305-12-2
M. Wt: 207.03 g/mol
InChI Key: PVKCVCDTYNNNOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Triazine-2,4,6-triamine, hydrobromide is generally synthesized by reacting melamine with hydrobromic acid . The reaction typically involves dissolving melamine in an aqueous solution of hydrobromic acid, followed by crystallization to obtain the desired product.

Industrial Production Methods: The industrial production of this compound follows a similar route, where large-scale reactors are used to mix melamine and hydrobromic acid under controlled conditions. The reaction mixture is then subjected to crystallization, filtration, and drying processes to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Triazine-2,4,6-triamine, hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of amino groups.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products Formed:

    Substitution Reactions: Products include substituted triazines where one or more amino groups are replaced by other functional groups.

    Oxidation Reactions: Products can include oxidized derivatives of the triazine ring.

Scientific Research Applications

Chemistry: 1,3,5-Triazine-2,4,6-triamine, hydrobromide is used as a catalyst and reagent in organic synthesis. It is particularly useful in the synthesis of polymers and other complex organic molecules .

Biology and Medicine: It is used in the synthesis of Schiff bases, which have various biological activities .

Industry: In the industrial sector, this compound is used as a flame retardant in polypropylene materials . It is also employed in the production of resins and adhesives.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, hydrobromide involves its ability to act as a nucleophile due to the presence of amino groups. These groups can participate in various chemical reactions, including nucleophilic substitution and condensation reactions. The compound can also form hydrogen bonds, which play a role in its catalytic activity .

Comparison with Similar Compounds

Uniqueness: 1,3,5-Triazine-2,4,6-triamine, hydrobromide is unique due to its bromide component, which imparts specific chemical properties and reactivity. This makes it particularly useful as a flame retardant and in certain catalytic applications .

Properties

CAS No.

29305-12-2

Molecular Formula

C3H7BrN6

Molecular Weight

207.03 g/mol

IUPAC Name

1,3,5-triazine-2,4,6-triamine;hydrobromide

InChI

InChI=1S/C3H6N6.BrH/c4-1-7-2(5)9-3(6)8-1;/h(H6,4,5,6,7,8,9);1H

InChI Key

PVKCVCDTYNNNOG-UHFFFAOYSA-N

SMILES

C1(=[NH+]C(=NC(=N1)N)N)N.[Br-]

Canonical SMILES

C1(=NC(=NC(=N1)N)N)N.Br

Key on ui other cas no.

29305-12-2

Related CAS

148292-44-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3,5-Triazine-2,4,6-triamine, hydrobromide

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